N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H15F3N2O3S and its molecular weight is 396.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H15F3N2O3S
- Molecular Weight : 396.38 g/mol
- CAS Number : 300557-68-0
The compound contains functional groups that are known to influence its biological activity, including an acetamide group and a trifluoromethyl group, which are often associated with enhanced pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the trifluoromethyl group has been linked to increased activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating significant antibacterial activity comparable to conventional antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, which is crucial for inhibiting tumor growth .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Molecular Interactions : Its structure allows for favorable interactions with target proteins, enhancing its efficacy as a drug candidate .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity in HeLa Cells
In a controlled study, this compound was tested on HeLa cells. The results indicated:
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c1-26-12-5-3-11(4-6-12)22-16(24)9-15-17(25)23-13-8-10(18(19,20)21)2-7-14(13)27-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSHYOHVIWKMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.